6-Mercaptoguanosine
Description
Historical Context of Thiopurine Research and Development
The journey of thiopurine research began in the 1950s, a period marked by significant strides in cancer chemotherapy. medkoo.com The need for effective treatments for conditions like acute lymphoblastic leukemia spurred the development of antimetabolites, compounds that interfere with normal metabolic processes. nih.govresearchgate.net One of the pioneering successes in this field was the synthesis of 6-mercaptopurine (B1684380) (6-MP) and 6-thioguanine (B1684491) (6-TG) by George Hitchings and Gertrude Elion, work that would later contribute to their Nobel Prize. medkoo.compharmgkb.org These compounds were designed as analogs of natural purines, hypoxanthine (B114508) and guanine (B1146940), respectively, with the goal of disrupting nucleic acid synthesis. researchgate.net
Initially explored for their anticancer properties, the application of thiopurines expanded to include immunosuppression. medkoo.comnih.gov An anecdotal report in the 1960s on their efficacy in inflammatory bowel diseases (IBD) opened a new chapter for these drugs. nih.gov Over the subsequent decades, rigorous clinical trials established the role of thiopurines, like azathioprine (B366305) (a pro-drug of 6-MP), in managing IBD and preventing organ transplant rejection. nih.govsbgh.mb.ca This historical foundation of targeting purine (B94841) metabolism laid the groundwork for the investigation of related compounds, including 6-Mercaptoguanosine (B13397226).
Significance of Purine Analogs in Biomedical Science
Purine analogs are synthetic compounds that mimic the structure of natural purines, such as adenine (B156593) and guanine, which are fundamental components of DNA and RNA. jpionline.orgrsc.org This structural similarity allows them to interfere with key cellular processes, making them a cornerstone of modern pharmacology. jpionline.org Their primary mechanism often involves the inhibition of enzymes essential for the synthesis of nucleic acids, thereby halting cell division and proliferation. ontosight.aijyoungpharm.org This property is particularly valuable in the context of cancer treatment, where the goal is to curb the rapid growth of malignant cells. ontosight.aijyoungpharm.org
Beyond their role in oncology, purine analogs have demonstrated a broad spectrum of biological activities, including antiviral, antibacterial, and antifungal properties. researchgate.net Some have been investigated for their potential to treat a variety of diseases by modulating immune responses. researchgate.netnih.gov The ability to modify the basic purine structure has allowed scientists to develop a diverse array of compounds with tailored therapeutic effects. jpionline.org This ongoing research continues to unlock the potential of purine analogs in addressing a wide range of medical challenges. jpionline.org
Overview of this compound as a Research Compound
This compound, also known as 6-Thioguanosine (B559654), is a purine nucleoside analog that has been a subject of interest in various fields of biomedical research. biosynth.comcaymanchem.com Structurally, it is the ribonucleoside of 6-thioguanine, meaning it consists of a 6-thioguanine base attached to a ribose sugar. caymanchem.com This compound is recognized for its immunosuppressive effects and is a metabolite of the widely used drug azathioprine. medchemexpress.commedchemexpress.com
In research settings, this compound has been utilized to study cellular mechanisms, such as the uridine (B1682114) transport system in human erythrocytes. portlandpress.comportlandpress.com Its fluorescent derivatives have been synthesized to serve as probes for investigating membrane transport processes. portlandpress.comnih.gov While it is closely related to clinically used thiopurines, this compound itself is primarily a research compound, and its direct therapeutic applications have been explored to a lesser extent. nih.govbiosynth.com
Relationship to Other Thiopurine Antimetabolites (e.g., 6-Mercaptopurine, 6-Thioguanine)
This compound is intrinsically linked to the well-known thiopurine antimetabolites, 6-mercaptopurine (6-MP) and 6-thioguanine (6-TG). 6-MP is an analog of hypoxanthine, while 6-TG is an analog of guanine. pfeist.net Both 6-MP and 6-TG are pro-drugs that require intracellular activation to exert their cytotoxic effects. pharmgkb.org
The metabolic pathways of these drugs are interconnected. Azathioprine, for instance, is converted to 6-MP in the body. sbgh.mb.canih.gov 6-MP can then be metabolized through several competing pathways. nih.gov One of these pathways involves its conversion to thioguanine nucleotides, which are the active cytotoxic metabolites. nih.govmedsafe.govt.nz 6-Thioguanine itself is more directly converted to these active nucleotides. this compound, as the ribonucleoside of 6-thioguanine, represents a step in the metabolic cascade of these drugs. medchemexpress.com The cytotoxic activity of these thiopurines is largely attributed to the incorporation of thioguanine nucleotides into DNA and RNA, leading to cell cycle arrest and cell death. medkoo.comdrugbank.com
The metabolism and efficacy of these drugs are significantly influenced by the enzyme thiopurine S-methyltransferase (TPMT), which deactivates them. nih.govresearchgate.net The genetic variability of TPMT activity among individuals is a critical factor in the clinical use of these drugs. researchgate.net
Interactive Data Tables
Chemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C10H13N5O4S | biosynth.comcaymanchem.com |
| Molecular Weight | 299.31 g/mol | biosynth.com |
| Appearance | Yellow-Green Powder | echemi.com |
| Melting Point | 230-231 °C | echemi.com |
| Boiling Point | 756.9 °C at 760 mmHg | echemi.com |
| CAS Number | 85-31-4 | biosynth.comcaymanchem.com |
| Synonyms | 6-Thioguanosine, (-)-2-Amino-6-mercaptopurine riboside | biosynth.com |
Related Thiopurine Compounds
| Compound Name | Chemical Formula | Molecular Weight | Key Role |
| 6-Mercaptopurine | C5H4N4S | 152.18 g/mol | Antineoplastic and immunosuppressant pro-drug. pfeist.net |
| 6-Thioguanine | C5H5N5S | 167.19 g/mol | Antineoplastic antimetabolite, analog of guanine. drugbank.comchemicalbook.com |
| Azathioprine | C9H7N7O2S | 277.26 g/mol | Immunosuppressive pro-drug, converted to 6-mercaptopurine. sbgh.mb.camedchemexpress.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-6-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O4S/c11-10-13-7-4(8(20)14-10)12-2-15(7)9-6(18)5(17)3(1-16)19-9/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTDJAMXESTUWLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)CO)O)O)NC(=NC2=S)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20903307 | |
| Record name | NoName_3952 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20903307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32976-84-4, 26017-62-9, 32865-28-4, 7602-04-2, 85-31-4 | |
| Record name | MLS000738229 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133418 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9H-Purine-6-thiol, monohydrate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123432 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC109159 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109159 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC89218 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89218 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Thioguanosine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29422 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Synthetic Strategies and Chemical Derivatization
General Methodologies for 6-Mercaptoguanosine (B13397226) Synthesis
This compound, also known as 6-Thioguanosine (B559654) or 2-amino-6-mercapto-9-β-D-ribofuranosylpurine, is the ribonucleoside of the thiopurine base, 6-thioguanine (B1684491). General synthetic strategies often involve the modification of guanosine (B1672433) or its derivatives.
A common approach for creating the 6-thio derivative from a 6-oxo-purine, such as guanine (B1146940) or guanosine, is through thiation. This chemical transformation replaces the oxygen atom at the C6 position with a sulfur atom. A frequently used reagent for this purpose is phosphorus pentasulfide (P₂S₅). The reaction is typically conducted in a high-boiling, basic solvent that is relatively unreactive towards the thiation agent. Pyridine (B92270) and quinoline (B57606) are often employed as solvents because they can effectively dissolve the reactants and products without interfering with the reaction, which might otherwise be hindered if the insoluble product coats the surface of the starting material. google.comresearchgate.net For instance, the synthesis of 2-amino-6-mercaptopurine (thioguanine) can be achieved by treating guanine with phosphorus pentasulfide in pyridine at reflux temperatures. google.com
A more specific method for synthesizing the nucleoside involves starting with a protected form of guanosine, such as guanosine 2',3',5'-tribenzoate. chemicalbook.com The protecting groups on the ribose sugar prevent unwanted side reactions during the thiation of the purine (B94841) base. Following the successful replacement of the 6-oxo group with a thio group, the protecting groups are removed to yield the final this compound product.
Synthesis of Fluorescent Derivatives for Research Probes
The development of fluorescent analogs of biologically active molecules is crucial for studying their interactions, transport, and localization within cellular systems. google.com By attaching a fluorophore to this compound, researchers can create powerful probes to investigate biological processes.
S-(N-Dansylaminoethyl)-6-Mercaptoguanosine Synthesis
A notable fluorescent derivative of this compound is S-(N-Dansylaminoethyl)-6-Mercaptoguanosine. This compound has been synthesized and utilized as a fluorescent probe, particularly for studying the uridine (B1682114) transport system in human erythrocytes. portlandpress.com The dansyl group serves as the fluorophore, whose emission properties can be sensitive to the local environment. portlandpress.com
The synthesis is achieved by reacting this compound with N-Dansylaziridine. The reaction is typically carried out in a mixed solvent system, such as ethanol (B145695) and water. To facilitate the reaction, the pH of the this compound solution is adjusted to be alkaline (e.g., pH 9.6 with sodium carbonate), which ensures the dissolution of the starting material and promotes the nucleophilic attack of the thiol group on the aziridine (B145994) ring. portlandpress.com
| Reactant | Reagent/Solvent | Conditions | Product |
| This compound | N-Dansylaziridine, Ethanol, Water | pH 9.6 (adjusted with Na₂CO₃) | S-(N-Dansylaminoethyl)-6-Mercaptoguanosine |
This fluorescent probe proved to be a potent inhibitor of the uridine transport system (Kᵢ ≈ 0.3 µM) and its fluorescence emission spectrum, with peaks at 400 and 550 nm, allows for detailed binding studies with cell membranes. portlandpress.com
Preparation of Novel Analogs and Nucleosides
The modification of the this compound structure is a key strategy in the search for new therapeutic agents and research tools. These efforts focus on creating novel analogs with enhanced efficacy, better target specificity, or improved pharmacological properties.
Design Principles for Modifying Thiopurines to Enhance Antitumor Efficacy in Research Models
Thiopurines, including 6-mercaptopurine (B1684380) and 6-thioguanine, are prodrugs that require metabolic activation to exert their cytotoxic effects. researchgate.net The central design principle for enhancing their antitumor efficacy revolves around optimizing this metabolic activation and subsequent incorporation into nucleic acids.
Metabolic Activation is Key : Thiopurines are converted by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT) into their active ribonucleotide forms, such as 6-thioinosine monophosphate (TIMP) and 6-thioguanosine monophosphate (TGMP). researchgate.net These nucleotides are the primary active metabolites. Therefore, modifications to the parent molecule should not impede this crucial first step. Resistance in cancer cells can arise from the loss of HGPRT activity. medkoo.comwikipedia.org
Inhibition of de Novo Purine Synthesis : The active metabolites, like thioinosinic acid (TIMP), inhibit multiple enzymes in the de novo purine synthesis pathway, such as glutamine-5-phosphoribosylpyrophosphate amidotransferase, which is the rate-limiting step. medkoo.comhemonc.org This starves the cancer cells of the necessary building blocks for DNA and RNA.
Incorporation into DNA and RNA : The active metabolites are further phosphorylated to di- and tri-phosphate forms (e.g., 6-thioguanosine triphosphate, TGTP). These thioguanine nucleotides are incorporated into DNA (DNA-TG) and RNA, leading to fraudulent base pairing, strand breaks, and ultimately, apoptosis. researchgate.netnih.govnih.gov Structural modifications that enhance the rate of incorporation or the cytotoxicity of the resulting nucleic acids are a key goal. For example, recent research has shown that 6-thioguanine treatment can increase the tumor mutational burden, making tumors more responsive to immune checkpoint blockade therapy. nih.gov
Bypassing Resistance Mechanisms : Cancer cells can develop resistance by upregulating enzymes that inactivate thiopurines, such as thiopurine S-methyltransferase (TPMT). researchgate.netwikipedia.org One design strategy is to create analogs that are less susceptible to these inactivating enzymes or to directly deliver the active nucleotide form. Prodrugs of 6-thioguanosine monophosphate (6sGMP) have been developed to bypass resistance mechanisms related to decreased HGPRT levels or skewed metabolism. acs.org
Introduction of Additional Functionality : Research into tricyclic thiopurines, where an additional five-membered ring is fused to the purine scaffold, has shown that these modifications can yield compounds with significant anticancer activity. nih.gov These structural changes can alter the electronic properties and steric profile of the molecule, potentially leading to novel interactions with biological targets. nih.gov
Functionalized Mercaptoguanine Derivatives for Enzyme Inhibition Studies
While not specific to the 6-position, research on functionalized 8-mercaptoguanine derivatives provides a clear example of how modifying the mercaptoguanine scaffold can lead to potent and specific enzyme inhibitors. In one study, a series of S8-functionalized 8-mercaptoguanine derivatives were synthesized and evaluated as inhibitors of dihydroneopterin aldolase (B8822740) (DHNA) from Mycobacterium tuberculosis, an essential enzyme for the bacterium's survival. selleckchem.com
The synthesis involved using 8-mercaptoguanine (8-MG) as a scaffold and attaching various benzyl (B1604629) and acetamide (B32628) groups to the sulfur atom. selleckchem.com
| Scaffold | Functional Group Attached to Sulfur | Target Enzyme | Result |
| 8-Mercaptoguanine | Benzyl derivatives | M. tuberculosis Dihydroneopterin Aldolase (MtFolB) | IC₅₀ values in the submicromolar range. selleckchem.com |
| 8-Mercaptoguanine | Phenylacetamide derivatives | M. tuberculosis Dihydroneopterin Aldolase (MtFolB) | Identified as a new class of MtFolB inhibitors. selleckchem.com |
This research demonstrates a key principle: the thiol group on the guanine base is an excellent handle for chemical modification. By attaching different functional groups, it is possible to explore the chemical space around the scaffold and optimize interactions with the active site of a target enzyme, leading to the development of highly specific inhibitors.
Nanoparticle-Based Delivery System Research
A significant challenge with thiopurine drugs is their potential for systemic toxicity and the development of resistance. nih.gov Nanoparticle-based delivery systems offer a promising strategy to overcome these limitations by improving drug targeting, providing controlled release, and enhancing efficacy. nih.govresearchgate.net
Several types of nanoparticles have been investigated for the delivery of thiopurines:
Magnetite Nanoparticles : 6-mercaptopurine has been successfully coated onto superparamagnetic iron oxide (magnetite) nanoparticles. nih.gov These nanocomposites showed sustained, pH-dependent release of the drug, which could potentially be used for controlled-release formulations. nih.gov
Gold Nanoparticles : Gold nanoparticles have been used to deliver both thioguanine and mercaptopurine. researchgate.net Studies showed that thioguanine-gold nanoparticles had a stronger inhibitory effect on breast cancer cells compared to the free drug. nih.govresearchgate.net The large and highly modifiable surface of gold nanoparticles allows for the attachment of multiple drug molecules. researchgate.net
Metal-Organic Frameworks (MOFs) : A novel approach involves constructing a nanoplatform using a prodrug of the thiopurine itself as a building block. A biological nanoplatform was created using 6-allylthiopurine as a bioactive ligand to form a MOF. rsc.org This system was designed for targeted delivery and to induce synthetic lethality in cancer cells by simultaneously targeting nucleotide metabolism and DNA repair pathways. rsc.org
These nanoparticle strategies aim to increase the local concentration of the drug at the tumor site, thereby enhancing its therapeutic effect while minimizing exposure to healthy tissues and reducing systemic side effects. nih.govresearchgate.net
Preparation of 6-Mercaptopurine-Coated Magnetite Nanoparticles
The synthesis of 6-mercaptopurine (6-MP) coated magnetite (Fe3O4) nanoparticles is a significant area of research for developing advanced drug delivery systems. These nanoparticles are of interest due to their superparamagnetic properties, which allow for targeted delivery and controlled release of therapeutic agents. researchgate.netnih.gov
A common method for the synthesis of these nanoparticles is the co-precipitation technique. researchgate.netportlandpress.com This involves the precipitation of magnetite nanoparticles from an aqueous solution containing ferrous and ferric salts in a stoichiometric ratio (e.g., 2:1) in the presence of a base, such as sodium hydroxide (B78521) or ammonium (B1175870) hydroxide. portlandpress.com The reaction is typically carried out under an inert atmosphere, like nitrogen, and at an elevated temperature to promote the formation of crystalline magnetite. portlandpress.com
Following the synthesis of the magnetite core, a coating is applied to the nanoparticles. This coating serves multiple purposes: it enhances stability, provides sites for drug attachment, and can control the drug release profile. Polymers such as polyvinyl alcohol (PVA) and chitosan (B1678972) are frequently used for this purpose. nih.govdovepress.com For instance, in one method, synthesized Fe3O4 nanoparticles are coated with PVA, and then 6-MP is loaded onto the surface of this polymer coating.
Characterization of the resulting nanoparticles is crucial to ensure they possess the desired properties for drug delivery. Techniques such as X-ray diffraction (XRD) are used to confirm the crystalline structure of the magnetite core. nih.gov Fourier Transform Infrared Spectroscopy (FTIR) helps to verify the successful coating of the polymer and the loading of 6-MP onto the nanoparticles. researchgate.netresearchgate.net Transmission Electron Microscopy (TEM) provides information on the size and morphology of the nanoparticles, which are typically spherical. researchgate.netresearchgate.net Studies have shown that uncoated magnetite nanoparticles can have an average diameter of around 9 nm, which increases to approximately 19 nm after being coated with chitosan and 6-MP. researchgate.netnih.govresearchgate.net
| Nanoparticle Type | Synthesis Method | Average Diameter | Characterization Methods | Source |
| Fe3O4 Nanoparticles | Co-precipitation | ~9 nm | XRD, FTIR, TEM | researchgate.netnih.govresearchgate.net |
| 6-MP-PVA-coated Fe3O4 | Co-precipitation | 13 nm | XRD, HR-TEM, TGA, FTIR, VSM | dovepress.com |
| Chitosan-coated Fe3O4 with 6-MP | Co-precipitation | ~19 nm | XRD, FTIR, TEM | researchgate.netnih.govresearchgate.net |
Development of 6-Mercaptopurine-Loaded Oral Nanomedicines for Enhanced Cellular Delivery
The development of oral nanomedicines for 6-mercaptopurine aims to overcome challenges associated with its poor water solubility and variable oral absorption. nih.govnih.govnih.gov Nanotechnology-based approaches can enhance the solubility and bioavailability of 6-MP. nih.govnih.gov
One prominent method for creating these nanomedicines is the double-emulsion solvent evaporation technique. nih.govnih.gov In this process, an inner aqueous phase containing 6-MP and a stabilizing polymer like polyvinyl alcohol (PVA) is emulsified in an organic phase containing a biodegradable polymer such as poly(lactic-co-glycolic acid) (PLGA). nih.govnih.gov This primary emulsion is then further emulsified in an outer aqueous phase to form a double emulsion (water-in-oil-in-water). The organic solvent is subsequently removed, leading to the formation of solid nanoparticles with 6-MP encapsulated within the PLGA matrix. nih.gov
These nanomedicines are designed to have specific physicochemical properties for optimal oral delivery. Research has shown the successful formulation of 6-MP-loaded PLGA nanoparticles (6-MPNs) that are spherical in shape with a uniform particle size. nih.govnih.gov For example, some formulations have an average particle size of approximately 142.56 nm with a low polydispersity index (PDI) of 0.135, indicating a narrow size distribution. nih.gov
The in vitro release profile of these nanomedicines often shows a biphasic pattern. nih.govnih.gov An initial burst release is observed, which is attributed to the drug adsorbed on the nanoparticle surface. This is followed by a sustained release phase as the drug diffuses out from the polymer matrix. nih.gov This controlled release can be advantageous for maintaining therapeutic drug levels over an extended period.
| Nanomedicine Formulation | Preparation Method | Average Particle Size | Encapsulation Efficiency | In Vitro Release Profile | Source |
| 6-MP-loaded PLGA Nanoparticles (6-MPNs) | Double-emulsion solvent evaporation | 142.56 ± 1.34 nm | High | Biphasic: Initial burst followed by sustained release | nih.govnih.gov |
| 6-MP-loaded Nanostructured Lipid Carriers (6-MP-NLCs) | Modified melt-emulsification | 124.5 ± 2.3 nm | 87.33 ± 0.08% | Burst release followed by sustained release | medkoo.com |
Polymer Coating Strategies (e.g., Chitosan) for Controlled Release Investigations
Polymer coatings, particularly with natural polymers like chitosan, are a key strategy in the design of controlled-release drug delivery systems for 6-mercaptopurine. nih.govnih.govdovepress.com Chitosan is a biodegradable and biocompatible polysaccharide that can be used to coat nanoparticles, influencing their stability and drug release characteristics. nih.govdovepress.com
When used to coat magnetite nanoparticles, chitosan can enhance the thermal stability of the resulting nanocomposite. researchgate.netresearchgate.net The coating process involves dispersing the magnetite nanoparticles in a chitosan solution, allowing the polymer to adsorb onto the nanoparticle surface. researchgate.net The presence of chitosan and the loaded 6-MP can be confirmed by analytical techniques like FTIR spectroscopy. researchgate.netresearchgate.net
The polymer coating plays a crucial role in controlling the release of 6-MP. The release from chitosan-coated nanoparticles is often sustained and can be influenced by the pH of the surrounding medium. researchgate.netresearchgate.net For instance, studies have shown that the release of 6-MP from chitosan-coated magnetite nanoparticles is higher at a lower pH (e.g., 4.8) compared to a neutral pH (e.g., 7.4). researchgate.netresearchgate.net This pH-responsive behavior is advantageous for targeted drug release in specific physiological environments.
Furthermore, the solvent used to dissolve the drug during the loading process can also impact the release profile. researchgate.netresearchgate.net For example, a nanocomposite prepared with 6-MP dissolved in a different solvent showed a more sustained release without the initial "burst release" effect. researchgate.netresearchgate.net In one study, the maximum release of 6-mercaptopurine from such a modified nanocomposite reached approximately 97.7% at pH 4.8 and 55.4% at pH 7.4 over an extended period. researchgate.net
| Coating Polymer | Nanoparticle Core | Effect on Nanoparticles | Controlled Release Characteristics | Source |
| Chitosan | Magnetite (Fe3O4) | Enhanced thermal stability, increased particle size | Sustained, pH-dependent release | researchgate.netnih.govresearchgate.net |
| Chitosan | - | Forms nanoparticles via ionic gelation with TPP | Sustained release over 2 days | nih.govresearchgate.net |
Molecular Mechanisms of Action
Nucleic Acid Integration and Functional Impact
A primary mechanism of action for 6-Mercaptoguanosine's metabolites is their direct incorporation into the building blocks of cellular genetic material, leading to significant structural and functional consequences.
Incorporation of 6-Thioguanosine (B559654) Nucleotides into DNA and RNA
Once metabolized into its active triphosphate form, thioguanosine triphosphate (TGTP), the compound acts as a fraudulent purine (B94841) base. patsnap.com Due to its structural similarity to the natural purine, guanine (B1146940), TGTP is recognized by cellular enzymes and incorporated into both DNA and RNA during synthesis. patsnap.comontosight.ailgmpharma.com The incorporation of these thiopurine analogs into nucleic acid chains is a critical step in their cytotoxic effect. acs.orgacs.orgaacrjournals.org Studies have shown that 6-thioguanine (B1684491) (6-TG) can be found in the DNA of cells exposed to the drug. aacrjournals.orgoup.com Similarly, 6-thioguanosine can be incorporated into various RNA species, with messenger RNA (mRNA) showing the most abundant incorporation. researchgate.net This integration of a "false" base provides the foundation for subsequent cellular disruption. ontosight.ailgmpharma.com
Induction of DNA Strand Breakage
The presence of 6-thioguanine within the DNA strand is not innocuous. It creates a site of instability and triggers cellular repair mechanisms that can paradoxically lead to DNA damage. caymanchem.com The primary lesions observed following 6-TG incorporation are DNA strand breaks. nih.govaacrjournals.org
This process is often initiated by the DNA mismatch repair (MMR) system. patsnap.comtandfonline.com After incorporation into DNA, the 6-thioguanine can be methylated to form S6-methylthioguanine. acs.orgacs.org During subsequent rounds of DNA replication, this modified base can mispair with thymine (B56734) instead of cytosine. acs.orgnih.gov The MMR system recognizes these 6-thioguanine:thymine mismatches and attempts to correct them. patsnap.comtandfonline.com However, the persistent nature of the original lesion in the template strand can lead to a futile cycle of repair attempts, ultimately resulting in the introduction of single-strand breaks (SSBs) and double-strand breaks (DSBs). patsnap.comcapes.gov.brnih.govaacrjournals.org Studies have shown that SSBs are more frequent and persistent in cells with a proficient MMR system, correlating with cell cycle arrest and subsequent cell death. capes.gov.brnih.govaacrjournals.org Additionally, reactive oxygen species (ROS) generated from DNA-incorporated 6-TG can also contribute to DNA damage, including the formation of interstrand cross-links. aacrjournals.orgoup.com
Disruption of DNA Replication and Transcription Processes
The incorporation of thioguanine nucleotides into the DNA template profoundly affects the processes of DNA replication and transcription. ontosight.aitocris.com The presence of 6-thioguanine in the DNA template can slow down the progression of DNA polymerases, thereby inhibiting DNA synthesis. nih.govnih.gov The altered structure of the DNA containing 6-thioguanine can be a poor substrate for DNA ligases, which are essential for joining DNA fragments, particularly during lagging strand synthesis. nih.gov This leads to the formation of gaps in the newly synthesized DNA. nih.gov
Enzyme Inhibition and Modulation
Beyond the direct impact on nucleic acids, metabolites of This compound (B13397226) also act as potent inhibitors of key enzymes involved in the synthesis of purines, the essential building blocks for DNA and RNA.
Interference with Inosinic Acid to Adenylic Acid Conversion
In addition to blocking the initial step of purine synthesis, thiopurine nucleotides also interfere with the interconversion of purine nucleotides. Specifically, thioinosinic acid (TIMP) inhibits the conversion of inosinic acid (IMP) to adenylic acid (AMP) and xanthylic acid (XMP). lgmpharma.comdrugbank.comchemicalbook.com This blockade prevents the formation of adenine (B156593) and guanine nucleotides from IMP, further depleting the cellular pools of these essential molecules. chemicalbook.comaacrjournals.orgaacrjournals.org By disrupting multiple points in the purine metabolic pathway, 6-mercaptopurine (B1684380) and its derivatives create a comprehensive blockade of nucleic acid precursor synthesis. lgmpharma.com
Table of Research Findings on this compound's Mechanisms
| Mechanism Category | Specific Mechanism | Key Research Finding |
| Nucleic Acid Integration | Incorporation into DNA and RNA | Metabolites like thioguanosine triphosphate (TGTP) act as fraudulent bases and are incorporated into nucleic acids. patsnap.comontosight.ailgmpharma.com |
| DNA Damage | Induction of Strand Breakage | Incorporated 6-thioguanine triggers mismatch repair (MMR) systems, leading to single and double-strand breaks. capes.gov.brnih.govaacrjournals.org |
| Process Disruption | Replication and Transcription | The presence of thioguanine nucleotides in the DNA template inhibits the function of DNA polymerases and ligases. nih.govnih.gov |
| Enzyme Inhibition | De Novo Purine Synthesis | Metabolites inhibit glutamine-5-phosphoribosylpyrophosphate amidotransferase, the rate-limiting enzyme in purine synthesis. lgmpharma.comlgmpharma.comchemicalbook.com |
| Enzyme Inhibition | Purine Interconversion | Thioinosinic acid (TIMP) blocks the conversion of inosinic acid (IMP) to adenylic acid (AMP) and xanthylic acid (XMP). lgmpharma.comdrugbank.comchemicalbook.com |
Inhibition of Papain-like Proteases (e.g., SARS and MERS Coronavirus PLpros) by 6-Thioguanine
6-Thioguanine (6-TG), a clinically utilized purine analog, has been identified as an inhibitor of the papain-like protease (PLpro) found in coronaviruses, including SARS-CoV and MERS-CoV. researchgate.netnih.gov PLpro is a critical viral enzyme essential for processing viral polyproteins and for facilitating the virus's evasion of the host's innate immune response by deconjugating ubiquitin and interferon-stimulated gene 15 (ISG15) from host proteins. nih.govmdpi.com
Studies have shown that 6-TG can inhibit the proteolytic and deISGylating activities of these viral proteases. researchgate.netnih.gov For SARS-CoV-1 PLpro, 6-TG demonstrated an IC50 (half-maximal inhibitory concentration) of 5 µM. nih.gov Its inhibitory effect was also observed against MERS-CoV PLpro, with a reported IC50 of 24.4 µM. acs.org The mechanism of inhibition is described as competitive and slow-binding. researchgate.netacs.org The ability of 6-TG to block these crucial functions of PLpro suggests a direct antiviral activity by disrupting viral replication and the modulation of the host's immune system. nih.gov However, some research indicates that while 6-TG shows activity in cell-based assays, it may act as a nonspecific inhibitor in certain enzymatic assays. acs.org
Table 1: Inhibition of Coronavirus Papain-like Proteases by 6-Thioguanine
| Coronavirus | Target Enzyme | IC50 Value (µM) | Reference |
|---|---|---|---|
| SARS-CoV-1 | Papain-like Protease (PLpro) | 5.0 | nih.gov |
| MERS-CoV | Papain-like Protease (PLpro) | 24.4 | acs.org |
| SARS-CoV-2 | Papain-like Protease (PLpro) | 72 | acs.org |
Inhibition of Ubiquitin-Specific Protease 2 (USP2) by 6-Thioguanine
6-Thioguanine has been identified as an effective inhibitor of Ubiquitin-Specific Protease 2 (USP2), a deubiquitinating enzyme (DUB) that plays a significant role in various cellular processes, including cell cycle regulation, protein stability, and inflammatory responses. techscience.comspandidos-publications.com The upregulation of USP2 has been linked to several types of cancer. spandidos-publications.com
Research has demonstrated that 6-TG inhibits USP2 with an IC50 of 40 ± 2.0 μM, whereas the related compound 6-mercaptopurine (6-MP) shows no significant inhibitory effect. techscience.comresearchgate.net The mechanism of inhibition by 6-TG is non-competitive and slow-binding, involving the formation of a covalent bond with the cysteine residue (Cys276) in the active site of USP2. spandidos-publications.comresearchgate.net This interaction blocks the enzyme's ability to deubiquitinate its target proteins. spandidos-publications.com Furthermore, studies have shown a synergistic inhibitory effect on USP2 when 6-TG is combined with disulfiram (B1670777), another clinical drug. nih.gov This suggests a potential for combination strategies in targeting USP2-related pathologies. nih.govwjgnet.com
Interaction with Topoisomerase II by 6-Thioguanine
6-Thioguanine can interfere with the function of topoisomerase II, a critical enzyme that manages DNA topology by catalyzing transient double-strand breaks. aacrjournals.orgcuni.cz The incorporation of 6-TG into DNA can alter the DNA structure and its interaction with the enzyme. selleckchem.comnih.gov
Specifically, the presence of deoxythioguanosine in DNA near a topoisomerase II cleavage site has been shown to alter the DNA cleavage pattern induced by the enzyme, particularly in the presence of etoposide (B1684455), a topoisomerase II inhibitor. cuni.cz This finding provides a potential molecular basis for the observed clinical interactions between thiopurine therapy and treatments involving topoisomerase II-targeted drugs. cuni.cz While 6-TG itself can inhibit the catalytic activity of topoisomerase II, achieving half-maximal inhibition at approximately 50 μmol/L, it is less potent than other dedicated inhibitors. aacrjournals.org It also inhibits the ATPase activity of the enzyme with an IC50 of about 30 μmol/L. aacrjournals.org The interaction suggests that 6-TG does not function as a topoisomerase II poison in the same way as etoposide but rather modulates the enzyme's activity by being incorporated into its DNA substrate. aacrjournals.orgnih.gov
Inhibition of 6-Hydroxymethyl-7,8-dihydropterin (B3263101) Pyrophosphokinase (HPPK) by Mercaptoguanine Derivatives
Derivatives of mercaptoguanine, specifically 8-mercaptoguanine (8-MG), have been investigated as inhibitors of 6-hydroxymethyl-7,8-dihydropterin pyrophosphokinase (HPPK). plos.orgrcsb.org HPPK is a key enzyme in the folate biosynthesis pathway in prokaryotes and lower eukaryotes, making it a target for antimicrobial agents. acs.org The enzyme catalyzes the transfer of a pyrophosphate group from ATP to its substrate, 6-hydroxymethyl-7,8-dihydropterin. plos.orgacs.org
8-Mercaptoguanine has been shown to bind to the substrate site of HPPK from Staphylococcus aureus (SaHPPK) with a dissociation constant (KD) of approximately 13 µM and an IC50 of about 41 µM. plos.org Structure-based design has led to the synthesis of S-functionalized and N7-substituted 8-MG derivatives with improved binding affinities. plos.orgacs.org For instance, one benzyl-substituted derivative displayed a significantly higher affinity for SaHPPK (120 nM) compared to E. coli HPPK (1.76 μM), demonstrating species selectivity. acs.org X-ray crystallography has revealed that these derivatives bind in the pterin-binding pocket, and in some cases, exploit a cryptic pocket unique to the S. aureus enzyme. acs.org These findings establish 8-MG derivatives as a promising scaffold for developing novel HPPK inhibitors. nih.gov
Table 2: Binding Affinities of Mercaptoguanine Derivatives for HPPK
| Compound | Target Enzyme | Binding Affinity (KD or IC50) | Reference |
|---|---|---|---|
| 8-Mercaptoguanine (8-MG) | S. aureus HPPK (SaHPPK) | KD ~13 µM, IC50 ~41 µM | plos.org |
| Benzyl-substituted 8-MG (Compound 41) | S. aureus HPPK (SaHPPK) | 120 nM | acs.org |
| Benzyl-substituted 8-MG (Compound 41) | E. coli HPPK (EcHPPK) | 1.76 µM | acs.org |
Interactions with Cellular Transport Systems
Inhibition of Uridine (B1682114) Transport System in Erythrocytes by S-(N-Dansylaminoethyl)-6-Mercaptoguanosine
A fluorescent derivative of this compound, S-(N-Dansylaminoethyl)-6-Mercaptoguanosine, has been synthesized and identified as a potent inhibitor of the uridine transport system in human erythrocytes. portlandpress.comnih.govnih.gov This compound acts as a valuable fluorescent probe for studying the transport mechanism. portlandpress.comcapes.gov.br
This derivative exhibits strong inhibition with an inhibition constant (Ki) of approximately 0.3 μM. portlandpress.comnih.govnih.gov Direct binding studies have confirmed the presence of a high-affinity binding site on erythrocyte membrane fragments, with a dissociation constant similar in magnitude to the Ki. portlandpress.comnih.gov The fluorescence emission spectrum of the probe is sensitive to its environment, suggesting that when bound, it penetrates into the lipid bilayer region of the cell membrane. portlandpress.comnih.gov Interestingly, the binding of the probe and the natural substrate, uridine, are not mutually exclusive, indicating complex interactions at the transporter site. portlandpress.comnih.gov
Carrier-Dependent and Sodium-Dependent Transport Mechanisms of 6-Mercaptopurine
The cellular uptake of 6-Mercaptopurine (6-MP) is not a process of simple diffusion but is mediated by specific transport proteins. nih.gov Studies in human lymphocytes have demonstrated that 6-MP transport is a carrier-mediated process, as evidenced by its temperature sensitivity—occurring at 37°C but not at 0°C—and competitive inhibition by an excess of non-radiolabeled drug. nih.gov
Furthermore, the transport of 6-MP is partially dependent on sodium ions. nih.gov Approximately 50% of its intracellular accumulation is sodium-dependent, which suggests the involvement of sodium-dependent nucleoside transporters (CNTs). nih.gov The remaining transport activity is sodium-independent, pointing to the participation of equilibrative nucleoside transporters (ENTs). nih.govnih.gov The expression levels of various influx transporters can vary among individuals, which may contribute to differences in intracellular drug accumulation and subsequent cellular response. nih.gov Efflux transporters, such as multidrug resistance-associated proteins (MRPs), may also play a role in eliminating 6-MP from cells. nih.govscienceopen.com
Cellular and Subcellular Effects
Impact on Cell Proliferation and Viability in Cell Line Models
6-Mercaptoguanosine (B13397226) and its parent compounds, such as 6-mercaptopurine (B1684380) (6-MP), demonstrate significant effects on the proliferation and viability of various cancer cell lines. In leukemic T cells, such as the Jurkat T cell line, 6-MP has been shown to reduce cell viability in a time-dependent manner. nih.gov For instance, incubation with 50 μM of 6-MP resulted in an approximate 30% reduction in viability after 48 hours. nih.gov This decrease in viability is a consequence of both reduced cell proliferation and increased cell death through apoptosis. nih.gov
The anti-proliferative effects are linked to the compound's ability to interfere with the synthesis of essential molecules like proteins, DNA, and RNA. nih.govnih.gov Specifically, 6-MP inhibits the de novo synthesis of purines, a pathway crucial for lymphocyte proliferation. nih.gov This leads to cell cycle arrest, particularly stalling cells in the sub-G1 phase. nih.gov Studies on fetal rat telencephalons have also shown that 6-MP can induce G2/M arrest and delay S-phase progression in neural progenitor cells. researchgate.net
The cytotoxicity of these compounds has been observed across different cell lines. In L1210 mouse leukemia cells resistant to 6-MP, a lipophilic derivative, bis(dibut.MPR)P, demonstrated a potent cytotoxic action. nih.gov Furthermore, in human fibrosarcoma (HT-1080) and breast cancer (MCF-7) cell lines, 6-MP has been shown to induce apoptosis. researchgate.net Research has also indicated that cell lines resistant to cytosine arabinoside (ara-C) can exhibit cross-resistance to this compound. researchgate.net
Below is a table summarizing the effects of 6-mercaptopurine, the precursor to this compound, on various cell lines.
| Cell Line Model | Compound | Observed Effect | Reference |
| Jurkat T cells | 6-mercaptopurine | Reduced cell viability, induced apoptosis, and cell cycle arrest at sub-G1 phase. | nih.gov |
| Neural Progenitor Cells (rat) | 6-mercaptopurine | Induced G2/M arrest, delayed S-phase, and led to apoptosis. | researchgate.net |
| L1210 Mouse Leukemia (resistant) | bis(dibut.MPR)P | Potent cytotoxic action. | nih.gov |
| HT-1080 & MCF-7 | 6-mercaptopurine | Induction of apoptosis. | researchgate.net |
| CEM/0 (leukemia) | This compound | Cross-resistance in ara-C resistant cells. | researchgate.net |
Induction of Apoptosis Pathways
Modulation of Apoptosis through Rac1 Inhibition by 6-Thioguanine (B1684491) Triphosphate
A key mechanism through which this compound and its related thiopurines induce apoptosis is by modulating the activity of the small GTPase Rac1. nih.govjci.org The metabolite 6-thioguanine triphosphate (6-Thio-GTP), derived from this compound, acts as a specific inhibitor of Rac1 activation. nih.govjci.orgresearchgate.net
In primary human CD4+ T lymphocytes, the induction of apoptosis by azathioprine (B366305) (a prodrug of 6-MP) requires costimulation of the T-cell receptor and CD28. nih.govjci.org This costimulation normally activates Rac1, a critical step in promoting T-cell proliferation and survival. However, in the presence of 6-Thio-GTP, this activation is blocked. nih.govjci.org 6-Thio-GTP binds to Rac1 in place of guanosine (B1672433) triphosphate (GTP), effectively converting the costimulatory survival signal into an apoptotic signal. nih.govjci.org
The inhibition of Rac1 activation suppresses its downstream target genes, including mitogen-activated protein kinase kinase (MEK), NF-κB, and the anti-apoptotic protein Bcl-xL. nih.govjci.org This suppression leads to the activation of the mitochondrial pathway of apoptosis. nih.govjci.org This specific blockade of Rac1 explains the immunosuppressive effects of thiopurines and their ability to trigger apoptosis in activated T cells. nih.gov
Apoptosis Induction in Activated Lymphocytes
This compound and its precursors are potent inducers of apoptosis, particularly in activated lymphocytes. nih.govnih.gov This effect is central to their immunosuppressive and anti-leukemic activities. The process is often dependent on the activation state of the lymphocytes; for example, apoptosis induction in primary human CD4+ T cells by azathioprine and its metabolites is dependent on CD28 costimulation, a signal characteristic of T-cell activation. nih.govjci.org
Upon treatment, a time-dependent increase in apoptosis is observed. In Jurkat T cells, incubation with 6-MP led to 30% of cells becoming apoptotic after 48 hours. nih.gov This is confirmed by methods such as Annexin V staining, which detects early apoptotic cells. nih.govresearchgate.net The apoptotic process involves the activation of caspases, which are key executioner enzymes in the apoptotic cascade. nih.govmdpi.com Specifically, the activation of caspase-3 has been observed in lymphocytes exposed to 6-MP, indicating its role in the drug-induced cytotoxicity. nih.gov The intrinsic, or mitochondrial, pathway of apoptosis is often implicated, triggered by factors like DNA damage. researchgate.netnih.gov This pathway involves the release of cytochrome c from the mitochondria, which ultimately activates executioner caspases like caspase-3 and -9. researchgate.netresearchgate.net
Energetic Metabolism Perturbations
Reduction of Intracellular ATP Concentration
A significant subcellular effect of 6-mercaptopurine (6-MP), the metabolic precursor to this compound, is the disruption of cellular energy metabolism, characterized by a rapid reduction in intracellular adenosine (B11128) triphosphate (ATP) concentrations. nih.govnih.gov This effect has been clearly demonstrated in proliferating leukemic T cells. nih.gov
Upon exposure to 6-MP, a significant decrease in intracellular ATP levels can be detected as early as two hours, with the depletion becoming more pronounced over time. nih.gov This rapid drop in ATP is a direct consequence of 6-MP's interference with purine (B94841) metabolism. nih.gov By inhibiting de novo purine synthesis, 6-MP hinders the production of new adenine (B156593) nucleotides, which are essential for maintaining the cellular ATP pool. nih.govnih.gov This depletion of ATP is not isolated; it is also accompanied by a reduction in adenosine diphosphate (B83284) (ADP) and adenosine monophosphate (AMP) levels, indicating a broad impact on the total adenine nucleotide pool. nih.gov The reduction in ATP availability creates a state of energetic stress within the cell, contributing to the antiproliferative and apoptotic effects of the compound. nih.gov
Activation of AMP-Activated Protein Kinase (AMPK)
The reduction in intracellular ATP levels and the corresponding shift in the AMP:ATP ratio trigger the activation of a critical cellular energy sensor, the 5' AMP-activated protein kinase (AMPK). nih.govnih.govwikipedia.org The activation of AMPK is a direct consequence of the energetic stress induced by 6-mercaptopurine (6-MP). nih.govnih.gov
Once activated, AMPK initiates a cascade of downstream signaling events aimed at restoring energy homeostasis. wikipedia.org It works to inhibit energy-consuming anabolic pathways while stimulating catabolic pathways that generate ATP. wikipedia.orgnih.gov In the context of 6-MP treatment in leukemic T cells, AMPK activation leads to the inhibition of the mechanistic target of rapamycin (B549165) (mTOR), a key regulator of cell growth and proliferation. nih.govnih.gov The inhibition of mTOR, in turn, contributes to the anti-proliferative effects of 6-MP. nih.gov
Furthermore, AMPK activation following 6-MP exposure results in reduced expression of the transcription factors HIF-1α and Myc. nih.govnih.gov These factors are crucial for the metabolic reprogramming that supports rapid cancer cell growth, including the upregulation of glucose and glutamine metabolism. nih.gov Consequently, the activation of AMPK by 6-MP leads to a significant decrease in both glycolytic and glutaminolytic fluxes, further impairing the metabolic capacity of the cancer cells and enhancing the drug's anti-leukemic effects. nih.govnih.gov
Inhibition of Mechanistic Target of Rapamycin (mTOR)
6-Mercaptopurine has been shown to inhibit the mechanistic target of rapamycin (mTOR), a crucial regulator of cell growth, proliferation, and metabolism. nih.gov Exposure of proliferating T cells to 6-MP leads to a rapid decrease in intracellular ATP levels, which in turn activates AMP-activated protein kinase (AMPK). nih.gov Activated AMPK then inhibits mTOR signaling. nih.gov This inhibition is a key consequence of the energetic stress induced by 6-MP. nih.gov
Studies in microglia have also demonstrated that 6-MP can impede signaling through the PI3K/Akt/mTOR pathway. nih.govnih.gov Specifically, 6-MP pretreatment was found to suppress the phosphorylation of S6 kinase (S6K) and maintain the translation repressor 4E-BP1 in its active, hypophosphorylated state. nih.gov This prevents the accumulation of the hyperphosphorylated gamma-form of 4E-BP1, which normally dissociates from the eukaryotic initiation factor 4E (eIF4E) to allow for protein synthesis. nih.gov
However, the interplay between 6-MP and mTOR signaling can be complex. In some contexts, such as B-cell acute lymphoblastic leukemia (B-ALL), the inhibition of mTOR complex 1 (mTORC1) has been observed to protect cancer cells from the cytotoxic effects of 6-mercaptopurine. nih.govnih.gov This protective effect was linked to a decrease in cell cycle progression. nih.govnih.gov
Modulation of Oncogene Expression (e.g., Myc, HIF-1α)
The inhibition of mTOR signaling by 6-mercaptopurine has downstream consequences for the expression of key oncogenes, including Myc and hypoxia-inducible factor-1α (HIF-1α). nih.gov In proliferating T cells, the reduction in mTOR activity following 6-MP treatment leads to a decrease in the expression of both Myc and HIF-1α. nih.gov
However, the effect of 6-MP on HIF-1α can be context-dependent. In another study, 6-MP was found to enhance the transcriptional activity and protein levels of HIF-1α. nih.gov This was attributed to the stabilization of the HIF-1α protein, as 6-MP decreased its association with the von Hippel-Lindau protein, which targets HIF-1α for degradation. nih.gov This stabilization was dependent on the orphan nuclear receptor Nur77. nih.gov HIF-1α is a transcription factor that plays a central role in cellular responses to hypoxia and has been implicated in tumor progression. mdpi.complos.org
Myc, a transcription factor that regulates a wide array of genes involved in cell growth and proliferation, is also affected by 6-MP. The downregulation of Myc expression is a significant outcome of the metabolic stress and mTOR inhibition induced by the compound. nih.govnih.gov
Alterations in Glucose and Glutamine Fluxes
6-Mercaptopurine significantly alters cellular metabolism by impacting glucose and glutamine fluxes. nih.gov As a consequence of the inhibition of the metabolic checkpoints mTOR, HIF-1α, and Myc, both glycolysis and glutaminolysis are strongly decreased in proliferating T cells treated with 6-MP. nih.gov While glucose uptake may not be directly affected, the production of lactate (B86563), a marker of aerobic glycolysis, is significantly reduced, indicating an inhibition of this metabolic pathway. nih.gov
The reduced catabolism of glucose and glutamine is a direct result of the transcriptional reprogramming induced by the energetic stress from 6-MP. nih.gov Cancer cells often exhibit a high demand for glutamine to support their rapid growth and proliferation, using it for nucleotide and lipid synthesis, energy generation, and redox balance. mdpi.combiomolther.orgoaepublish.com By disrupting these metabolic fluxes, 6-MP interferes with the fundamental bioenergetic and biosynthetic processes of proliferating cells. nih.govoncotarget.com
| Cellular Effect | Key Findings | Affected Molecules/Pathways | Cell Type |
| mTOR Inhibition | Induces energetic stress, leading to AMPK activation and subsequent mTOR inhibition. nih.gov | ATP, AMPK, mTOR | Proliferating T cells |
| Prevents LPS-activated PI3K/Akt/mTOR signaling. nih.govnih.gov | PI3K, Akt, mTOR, S6K, 4E-BP1 | Microglia | |
| mTORC1 inhibition can confer resistance to 6-MP. nih.govnih.gov | mTORC1 | B-ALL cells | |
| Oncogene Modulation | Reduces expression of Myc and HIF-1α downstream of mTOR inhibition. nih.gov | Myc, HIF-1α | Proliferating T cells |
| Enhances transcriptional activity and stabilizes HIF-1α protein. nih.gov | HIF-1α, Nur77 | Endothelial cells | |
| Metabolic Fluxes | Decreases glycolytic and glutaminolytic fluxes. nih.gov | Glycolysis, Glutaminolysis | Proliferating T cells |
| Reduces lactate production, indicating inhibition of aerobic glycolysis. nih.gov | Lactate | Proliferating T cells |
Effects on Ribosomal RNA Maturation by 6-Thioguanosine (B559654)
6-Thioguanosine, a derivative of 6-mercaptopurine, has been shown to be incorporated into both messenger RNA (mRNA) and ribosomal RNA (rRNA). nih.govresearchgate.net This incorporation can have significant consequences for RNA maturation and function. Early studies indicated that after short treatment periods, the incorporation of 6-thioguanosine was similar for both poly(A)-containing (largely mRNA) and poly(A)-free (largely rRNA) RNA. nih.govresearchgate.net
However, prolonged exposure to 6-thioguanosine leads to cytotoxic effects, including impaired synthesis of both RNA and protein. nih.govresearchgate.net The presence of 6-thioguanosine in RNA has been linked to erroneous decoding and reduced protein stability. frontiersin.org Furthermore, evidence suggests that 6-thioguanosine residues within RNA molecules can undergo post-transcriptional modifications. nih.gov In L5178Y murine lymphoma cells, 6-thioguanosine was found to be incorporated into the 5'-terminal cap structures of eukaryotic mRNA and as a starting nucleotide in tRNA and rRNA. nih.gov This indicates that 6-thioguanosine can interfere with the normal processing and maturation of various RNA species, including rRNA. frontiersin.orgcapes.gov.br
Modulation of DNA Methylation Patterns by 6-Thioguanine
6-Thioguanine, another key metabolite, exerts significant effects on epigenetic regulation by modulating DNA methylation patterns. rsc.orgnih.gov After being incorporated into DNA, 6-thioguanine can directly interfere with the activity of DNA methyltransferases (DNMTs), the enzymes responsible for establishing and maintaining DNA methylation patterns. rsc.orgnih.govactivemotif.com
The impact of 6-thioguanine on cytosine methylation is dependent on its position within CpG dinucleotides. nih.gov When 6-thioguanine is located at a methylated CpG site, it enhances the methylation of the opposing cytosine in the complementary strand by DNMT1. nih.gov Conversely, when present at an unmethylated CpG site, it almost completely abolishes the methylation of the adjacent cytosine. nih.gov This dual effect demonstrates the capacity of 6-thioguanine to perturb the faithful maintenance of DNA methylation patterns. rsc.orgnih.gov
| Derivative | Effect | Mechanism | Key Findings |
| 6-Thioguanosine | Inhibition of rRNA maturation | Incorporation into RNA, interfering with processing and function. nih.govresearchgate.netfrontiersin.orgcapes.gov.br | Similar incorporation into mRNA and rRNA initially; prolonged exposure impairs RNA and protein synthesis. nih.govresearchgate.net |
| 6-Thioguanine | Modulation of DNA methylation | Direct interference with DNMT activity after incorporation into DNA. rsc.orgnih.govactivemotif.com | Position-dependent effects on cytosine methylation; acts as a DNA demethylating agent in vivo. nih.govactivemotif.com |
Investigation of Biological Activities in Research Models
Antimicrobial Activity Studies
Bacillus anthracis, the causative agent of anthrax, exists as dormant endospores that can transform into vegetative bacteria upon favorable conditions. nih.gov The germination of these spores is a critical step for the initiation of infection. nih.gov Research has shown that purine (B94841) nucleosides, particularly inosine (B1671953) and L-alanine, are potent germinants for B. anthracis spores in vitro. nih.govasm.org
Studies have explored the potential of guanosine (B1672433) analogues, such as 6-Thioguanosine (B559654) (6-TG), to inhibit this germination process. nih.gov As an analog of inosine, 6-TG has been identified as an inhibitor of B. anthracis spore germination. nih.gov In in vitro assays, 6-TG demonstrated a modest inhibitory effect on spore germination with a reported IC₅₀ of 1 mM. asm.orgnih.gov It was also found to inhibit the germination of B. anthracis spores with a Kᵢ of 98 µM. caymanchem.com
Furthermore, 6-TG was shown to effectively block spore germination within macrophage cells and prevent the subsequent cell death mediated by B. anthracis spores. nih.gov In the J774a.1 macrophage cell line, 6-TG was significantly more effective at preventing spore-induced cytotoxicity, with an IC₅₀ of 3.5 μM, highlighting a substantial difference in its efficacy between in vitro and intracellular environments. asm.org The ability of 6-thioguanosine 5′-triphosphate (thio-dGTP) to inhibit spore germination in infected macrophage cell lines has also been noted. researchgate.net
It is important to note that the inhibitory action of 6-TG is not attributed to the reducing properties of its thiol group, as other compounds with free sulfhydryls did not show similar inhibitory effects on spore germination. nih.gov
The antibacterial properties of 6-Thioguanosine have also been evaluated against bacterial strains such as Escherichia coli. In nutrient-defined media, 6-Thioguanine (B1684491) and its related compound, 6-Mercaptopurine (B1684380), have demonstrated antibacterial activity. nih.gov The mechanism of action is thought to be multifaceted, involving their conversion into purine analogs that are subsequently incorporated into DNA and RNA. nih.gov
Specifically for 6-Thioguanosine, it has been reported to be active against E. coli with an IC₅₀ of 2 µM. caymanchem.com
Inhibition of Bacterial Spore Germination (e.g., Bacillus anthracis) by 6-Thioguanosine
Antiviral Activity in In Vitro Models (e.g., SARS and MERS Coronaviruses)
The antiviral potential of 6-Thioguanosine and its base, 6-Thioguanine, has been investigated against coronaviruses, including SARS-CoV and MERS-CoV. Thiopurines have been shown to inhibit the replication of betacoronaviruses. plos.org
Research indicates that 6-Thioguanine (6-TG) can disrupt the early stages of infection by limiting the accumulation of viral genomes, subgenomic RNAs, and structural proteins. plos.org A significant finding is that 6-TG appears to interfere with the processing and accumulation of the Spike (S) glycoprotein (B1211001), a critical component for viral entry into host cells. plos.orgnews-medical.net In ectopic expression models, 6-TG treatment led to an increased electrophoretic mobility of the Spike protein from various betacoronaviruses, which is consistent with the removal of N-linked oligosaccharides. plos.org Consequently, virus-like particles produced in the presence of 6-TG were deficient in the Spike protein. plos.org
Furthermore, 6-TG has been identified as an inhibitor of the papain-like protease (PLpro) of SARS-CoV-2, an enzyme essential for viral polyprotein cleavage. nih.govbiorxiv.org In Vero-E6 cells, 6-TG inhibited SARS-CoV-2 replication with an EC₅₀ of approximately 2 μM. nih.gov Studies have also shown that 6-Thioguanine and 6-Thioguanosine can inhibit the replication of several coronaviruses in multiple cell types. plos.org For instance, both compounds caused significant reductions in SARS-CoV-2 virion release. news-medical.net
Interestingly, there is evidence of synergistic inhibition of MERS-CoV PLpro when disulfiram (B1670777) is combined with 6-thioguanine. nih.gov
Antiproliferative Effects in Cell Line Models (e.g., Leukemic Cell Lines, Hepatoma Cells)
6-Thioguanosine and its derivatives have been extensively studied for their antiproliferative effects in various cancer cell line models.
In leukemic cell lines, 6-Thioguanosine has demonstrated potent antiproliferative activity. For example, it reduces the proliferation of MOLT-4 leukemia cells with an IC₅₀ of 0.19 µM. caymanchem.comcaymanchem.com The parent compound, 6-mercaptopurine, is a chemotherapy drug used to treat certain types of acute leukemia. clevelandclinic.org It is known to interfere with the growth of cancer cells. clevelandclinic.org The cytotoxic effect of thiopurines in T-cells is largely attributed to the inhibitory association of thioguanosine triphosphate (TGTP) with the Rac1 GTPase. acs.org
In hepatoma cells, such as Novikoff-Hepatoma cells, 6-Thioguanosine has been shown to inhibit ribosomal RNA maturation. caymanchem.comcaymanchem.comaacrjournals.org Specifically, while the processing of 45S RNA to 38S RNA continues, the formation of mature 28S and 18S RNA is markedly inhibited by the analog. aacrjournals.org This inhibition of ribosomal RNA maturation is considered a possible mechanism for its cancerostatic activity. aacrjournals.org Studies on human hepatoma cell lines like HepG2 have also been conducted, for instance, to isolate cells deficient in HPRT activity by challenging them with 6-thioguanine. nih.gov
The mechanism of antiproliferative action is complex and involves the metabolic conversion of these prodrugs into 6-thioguanine nucleotides (TGNs). aacrjournals.org These nucleotides can be incorporated into DNA, leading to DNA damage and apoptosis, and can also inhibit de novo purine synthesis, a pathway crucial for the proliferation of lymphocytes. nih.govmdpi.com
| Cell Line | Compound | Effect | IC₅₀/EC₅₀ | Reference |
|---|---|---|---|---|
| MOLT-4 (Leukemia) | 6-Thioguanosine | Reduces proliferation | 0.19 µM | caymanchem.comcaymanchem.com |
| Novikoff-Hepatoma | 6-Thioguanosine | Inhibits ribosomal RNA maturation | - | aacrjournals.org |
| Vero-E6 (SARS-CoV-2 infected) | 6-Thioguanine | Inhibits viral replication | ~2 µM | nih.gov |
| E. coli | 6-Thioguanosine | Antibacterial activity | 2 µM | caymanchem.com |
| Bacillus anthracis (spores, in vitro) | 6-Thioguanosine | Inhibits germination | 1 mM | asm.orgnih.gov |
| J774a.1 (macrophages, B. anthracis infected) | 6-Thioguanosine | Prevents cytotoxicity | 3.5 µM | asm.org |
Immunomodulatory Effects in Research Settings
The immunomodulatory properties of thiopurines like 6-Thioguanine have been a subject of research, particularly in the context of cancer therapy and inflammatory conditions. Thiopurines are known to function as immunosuppressants by interfering with the proliferation of lymphocytes. mdpi.com
Recent studies have explored how these compounds can alter the tumor microenvironment. For instance, treatment with 6-Thioguanine (6-TG) has been shown to increase the immunogenicity of tumor cells. nih.gov By inducing mutations in cancer cells, 6-TG can lead to the creation of new tumor neoantigens, which can then be recognized by the immune system. nih.gov This increased tumor mutational burden is associated with enhanced T-cell responses against the tumor. nih.gov
In a preclinical mouse model of melanoma, 6-TG treatment resulted in improved tumor control that was dependent on T-cells. nih.gov Gene set enrichment analysis of tumors from these models revealed an upregulation of genes involved in cytokine activity, chemokine activity, and inflammatory responses, including TNFα and IFNγ signaling pathways. nih.gov
Furthermore, in co-culture models of human colon cancer cells and macrophages, treatment with 6-TG has been observed to induce a pro-inflammatory but anti-tumoral effect. mmu.ac.uk This suggests that immunomodulators like 6-TG can alter the phenotype of tumor-associated macrophages, potentially shifting them towards a more anti-tumor state. mmu.ac.uk Some purine nucleoside analogs, such as 8-mercaptoguanosine, have been shown to induce polyclonal immunoglobulin production in cell cultures. oup.com
Advanced Methodologies for Research on 6 Mercaptoguanosine
Quantitative Analytical Techniques for Metabolites
The accurate quantification of 6-Mercaptoguanosine (B13397226) metabolites, such as 6-thioguanine (B1684491) nucleotides (TGNs) and 6-methylmercaptopurine (B131649) (6-MMP), is essential for therapeutic drug monitoring and research. Advanced chromatographic techniques are the cornerstone of these analytical efforts.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for Metabolite Quantification
UPLC-MS/MS has emerged as a highly sensitive and specific method for the simultaneous quantification of multiple thiopurine metabolites. acs.org This technique combines the superior separation capabilities of UPLC with the precise detection and quantification offered by tandem mass spectrometry.
Researchers have developed robust UPLC-MS/MS methods to measure metabolites like 6-thioguanosine (B559654) monophosphate (6-TGMP) and 6-MMP in various biological matrices, including plasma and dried blood spots. nih.goveurekaselect.com These methods often involve a simple protein precipitation step for sample preparation, followed by rapid chromatographic separation and mass spectrometric detection. eurekaselect.comnih.gov The use of stable isotope-labeled internal standards ensures high accuracy and precision. acs.org
Key features of UPLC-MS/MS methods include short run times, typically around 4-5 minutes, and high sensitivity, with detection ranges often between 5.0 to 500.0 ng/mL for multiple analytes. nih.goveurekaselect.comnih.gov This allows for the analysis of small sample volumes, which is particularly advantageous in pediatric patient populations. nih.gov The specificity of MS/MS detection is achieved through multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions are monitored for each analyte. nih.govresearchgate.net
Table 1: Example of UPLC-MS/MS Parameters for Thiopurine Metabolite Analysis
| Parameter | Value |
| Chromatography System | Waters Acquity UPLC |
| Mass Spectrometer | Waters Xevo TQD |
| Column | Waters Acquity® UPLC BEH AMIDA, 1.7 μm (2.1 × 100 mm) |
| Mobile Phase | Gradient of 0.2% formic acid in water and 0.1% formic acid in acetonitrile-methanol |
| Flow Rate | 0.2 mL/min |
| Run Time | 5 min |
| Ionization Mode | Positive ESI for 6-MP, 6-MMP, 6-TGMP |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Data sourced from a study on the quantitative bioanalysis of 6-mercaptopurine (B1684380) and its metabolites. nih.gov |
High-Performance Liquid Chromatography (HPLC) for Metabolite Analysis
High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) detection is a widely used and reliable technique for the analysis of this compound metabolites. bjournal.orgscielo.br These methods are often employed for routine clinical monitoring due to their robustness and cost-effectiveness. researchgate.net
A typical HPLC method involves the hydrolysis of nucleotide metabolites to their corresponding bases, which can then be separated on a reversed-phase column (e.g., C18) and detected by UV absorbance at specific wavelengths. bjournal.orgscielo.brbjournal.org For instance, 6-thioguanine (6-TG), a key active metabolite, and the hydrolysis product of 6-MMP can be monitored at different wavelengths for simultaneous quantification. bjournal.orgbjournal.org
The sample preparation for HPLC analysis often includes a protein precipitation step with perchloric acid, followed by hydrolysis at elevated temperatures. bjournal.orgscielo.brbjournal.org The sensitivity of HPLC methods is generally sufficient for clinical applications, with lower limits of quantification (LLOQ) in the picomolar range per 8 x 10^8 red blood cells. bjournal.org
Table 2: Performance Characteristics of a Validated HPLC Method for Thiopurine Metabolites
| Parameter | 6-TG | 6-MP | 6-MMP |
| Elution Time (min) | 5.3 | 6.0 | 10.2 |
| Analytical Recovery (%) | 73.2 | 119.1 | 97.4 |
| Intra-assay Variation (%) | < 9.6 | < 9.6 | < 9.6 |
| Inter-assay Variation (%) | < 14.3 | < 14.3 | < 14.3 |
| Lowest Detectable Concentration (pmol/8 x 10⁸ erythrocytes) | 3 | 3 | 25 |
| Quantification Limit (pmol/8 x 10⁸ erythrocytes) | 8 | 10 | 70 |
| Data from an improved HPLC method for the quantitation of 6-mercaptopurine and its metabolites. bjournal.orgbjournal.org |
Cellular and Molecular Assays
To investigate the biological effects of this compound at the cellular level, a variety of assays are employed to assess cell viability, programmed cell death, and gene expression.
Cell Proliferation Assays (e.g., Methyl Thiazolyl Tetrazolium (MTT) Assay)
The MTT assay is a standard colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. rndsystems.comatcc.org This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, to a purple formazan (B1609692) product. atcc.org The amount of formazan produced is directly proportional to the number of living cells. atcc.org
In the context of this compound research, the MTT assay is used to determine the cytotoxic effects of the compound on various cell lines. nih.gov By exposing cells to different concentrations of this compound, researchers can generate dose-response curves and determine the concentration at which cell growth is inhibited. nih.gov This assay is crucial for understanding the anti-proliferative properties of this compound and its metabolites. rndsystems.comnih.gov
Apoptosis Detection Assays (e.g., Caspase 3 Activation)
Apoptosis, or programmed cell death, is a key mechanism by which many chemotherapeutic agents, including metabolites of this compound, exert their effects. nih.gov The activation of caspases, a family of cysteine proteases, is a central event in the apoptotic cascade. abcam.com
Caspase-3 is a critical executioner caspase that, when activated, cleaves numerous cellular proteins, leading to the characteristic morphological and biochemical changes of apoptosis. abcam.com Assays to detect caspase-3 activation are therefore widely used to confirm that cell death is occurring via apoptosis. nih.govsigmaaldrich.com These assays often utilize a substrate that, when cleaved by active caspase-3, produces a fluorescent or colorimetric signal. sigmaaldrich.combiotium.comstemcell.com The detection of active caspase-3 provides strong evidence that this compound induces apoptosis in target cells. nih.gov
Gene Expression Analysis (e.g., Reverse Transcription-Polymerase Chain Reaction (RT-PCR) for Transporter Expression)
The cellular uptake and efflux of this compound and its precursor, 6-mercaptopurine, are mediated by various nucleoside and nucleobase transporters. nih.gov The expression levels of these transporters can significantly influence intracellular drug concentrations and, consequently, cellular sensitivity to the drug. nih.gov
Reverse Transcription-Polymerase Chain Reaction (RT-PCR) is a powerful technique used to analyze the expression of specific genes. nih.govsemanticscholar.org In the context of this compound research, RT-PCR is employed to characterize the expression profile of potential influx and efflux transporters in different cell lines. nih.gov This involves isolating total cellular RNA, reverse transcribing it into complementary DNA (cDNA), and then amplifying the cDNA of the transporter genes of interest using specific primers. nih.govsemanticscholar.org By comparing the expression levels of these transporters between drug-sensitive and drug-resistant cells, researchers can identify key transporters involved in drug disposition and potential mechanisms of resistance. nih.gov
Biophysical and Structural Characterization Techniques
Advanced biophysical and structural characterization techniques are indispensable for elucidating the properties and interactions of this compound (6-MG) at the molecular level. These methods provide critical insights into its behavior, from its potential use as a fluorescent probe to its structural role in nanoparticle formation and its thermal stability.
Fluorescence Spectroscopy for Fluorescent Probe Studies
Fluorescence spectroscopy is a powerful tool for investigating the interactions of this compound, particularly when it is modified to act as a fluorescent probe. A notable example is the synthetic derivative S-(N-dansylaminoethyl)-6-mercaptoguanosine. portlandpress.com This compound incorporates a dansyl group, a fluorescent moiety, making it suitable for fluorescence-based studies. ontosight.ai The emission spectrum of this derivative exhibits peaks at approximately 400 nm and 550 nm. The emission at 550 nm is particularly sensitive to the polarity of its environment, a characteristic that is highly valuable for probing molecular interactions. portlandpress.com
Research has utilized this fluorescent derivative to study the uridine (B1682114) transport system in human erythrocytes. portlandpress.com By preparing erythrocyte-membrane fragments with low light scattering, detailed fluorescence studies of the probe bound to these membranes became possible. Direct binding measurements revealed a high-affinity binding site with a dissociation constant comparable to its inhibition constant. Interestingly, the binding of the probe and the natural substrate, uridine, are not mutually exclusive. The fluorescence and affinity of the bound probe are modulated by the presence of uridine, and the emission spectrum suggests that the probe penetrates the bilayer region of the membrane. portlandpress.com
Furthermore, the quenching of fluorescence by gold nanoparticles (AuNPs) has been leveraged in developing assays. scirp.orgnih.govrsc.orgcase.edu The efficiency of this quenching is dependent on the size of the AuNPs and the distance between the fluorophore and the nanoparticle. scirp.orgnih.gov This principle has been applied to create fluorescent probes for detecting various molecules. For instance, N-doped graphene quantum dots (N-GQDs) have been used to establish a fluorescent probe for 6-mercaptopurine (a related compound) based on the inner filter effect, demonstrating the potential for such systems in analytical applications. mdpi.com Similarly, ratiometric fluorescence probes, which use a ratio of two different emission intensities, have been developed using quantum dots for the detection of 6-mercaptopurine, showcasing the versatility of fluorescence-based methods. researchgate.netscirp.orgscirp.org
Key Findings from Fluorescence Spectroscopy Studies:
| Fluorescent System | Application/Finding | Key Spectral Data |
| S-(N-dansylaminoethyl)-6-mercaptoguanosine | Probe for uridine transport system in erythrocytes. portlandpress.com | Emission peaks at 400 nm and 550 nm (environment-sensitive). portlandpress.com |
| CdTe Quantum Dots | Spectrofluorometric method for 6-mercaptopurine. rsc.org | Fluorescence quenched by Cu2+ and restored by 6-MP. rsc.org |
| MoS2 Quantum Dots | Ratiometric fluorescence assay for 6-mercaptopurine. nih.gov | Utilizes fluorescence resonance energy transfer (FRET). researchgate.netnih.gov |
| Carbon Dots and Gold Nanoclusters | Ratiometric fluorescence detection of 6-mercaptopurine. scirp.orgscirp.org | Dual emissions at 450 nm and 656 nm. scirp.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Interactions
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for studying molecular interactions at an atomic level. numberanalytics.comethz.ch It provides detailed information about the structure and dynamics of molecules in solution. numberanalytics.comethz.ch In the context of this compound and its derivatives, NMR has been instrumental in characterizing their interactions with other molecules, including base pairs. acs.org
One study investigated the interactions of a rhodium(I) complex, [(PPh3)2(CO)Rh]+, with base pairs involving this compound (s6Guo) and cytidine (B196190) (Cyd) in dimethyl sulfoxide (B87167) solution using 13C, 1H, and 31P NMR spectroscopy. acs.org The addition of the rhodium complex to a mixture of s6Guo and Cyd resulted in interactions with both nucleosides. However, upon the addition of triethylamine, s6Guo was deprotonated at the N(1) position, leading to a specific interaction between the resulting s6Guo- anion and the rhodium complex as the primary detectable interaction. acs.org These findings are significant for understanding how thiolated guanine (B1146940) derivatives might disrupt hydrogen bonding and lead to base mispairing, which could be relevant to their biological activities. acs.org
Proton NMR is particularly useful for examining the base pairing patterns in nucleic acids. The imino protons involved in Watson-Crick base pairs typically show signals in the 12-14 ppm range, while those in Hoogsteen base pairs appear between 10 and 12 ppm. ceitec.cz The absence of signals above 10 ppm indicates a lack of stable base pair formation. ceitec.cz Such analyses can reveal the stability and dynamics of DNA and RNA structures containing modified bases like this compound. mdpi.comnih.gov Furthermore, NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) and Saturation Transfer Difference (STD) NMR have been used to study the encapsulation and binding of the related compound 6-mercaptopurine within dendrimers, providing both qualitative and quantitative insights into these interactions. researchgate.netnih.gov
Summary of NMR Studies on this compound and Related Compounds:
| Technique | System Studied | Key Findings |
| 13C, 1H, 31P NMR | This compound-Cytidine base pair with a Rhodium(I) complex. acs.org | Characterized specific metal-nucleoside interactions and deprotonation effects. acs.org |
| 1H NMR | Oligonucleotides with mismatched base pairs. nih.gov | Determined lifetimes of imino protons, indicating base pair stability. nih.gov |
| NOESY and STD NMR | 6-Mercaptopurine with PAMAM dendrimers. researchgate.netnih.gov | Revealed encapsulation and quantified binding strength. researchgate.netnih.gov |
| 2D NMR | 8-Mercaptoguanine with S. aureus HPPK. plos.org | Investigated the binding mode of the inhibitor to the enzyme. plos.orgplos.org |
X-ray Diffraction for Nanoparticle Characterization
X-ray Diffraction (XRD) is a fundamental technique for characterizing the crystalline structure of materials, including nanoparticles formed with or functionalized by this compound and related compounds. scispace.comazooptics.com XRD provides information on the phase composition, crystal structure, and average crystallite size of the nanoparticles. scispace.comazooptics.com
In studies involving the synthesis of gold nanoparticles (AuNPs), XRD is used to confirm the formation of metallic gold and to determine its crystal structure. For instance, when guanosine (B1672433) was used in the synthesis of AuNPs, XRD analysis of the supernatant detected peaks corresponding to the (111), (200), (220), (222), and (311) crystal faces of metallic gold, confirming the reduction of Au(III) to Au(0). acs.org Similarly, in the green synthesis of AuNPs using various biological extracts, XRD patterns consistently show characteristic peaks for face-centered cubic (FCC) gold. neliti.comscholarsresearchlibrary.com
The Debye-Scherrer equation is often employed in conjunction with XRD data to calculate the mean crystallite size of the nanoparticles. nih.gov This equation relates the peak width in the diffraction pattern to the crystallite size. nih.gov For example, in a study on 6-mercaptopurine-coated magnetite nanoparticles, XRD was used not only to confirm the presence of the iron oxide core but also to ensure that the coating process did not alter its crystal structure. nih.govresearchgate.net The distinct diffraction peaks of pure 6-mercaptopurine were also identified, and the mean crystallite size of the nanoparticles was calculated using the Debye-Scherrer formula. nih.govresearchgate.net
Typical XRD Findings for Nanoparticles:
| Nanoparticle System | XRD Findings | Calculated Crystallite Size (if reported) |
| Gold Nanoparticles (from Guanosine) | Peaks for Au(111), Au(200), Au(220), Au(222), and Au(311). acs.org | 2-6 nm (from TEM). acs.org |
| 6-Mercaptopurine-coated Magnetite Nanoparticles | Characteristic peaks for iron oxide and distinct peaks for 6-mercaptopurine. nih.govresearchgate.net | ~9 nm (naked), ~19 nm (coated). nih.gov |
| Gold Nanoparticles (Imperata cylindrica extract) | Peaks for face-centered cubic (FCC) gold at (111), (200), (220), and (311). neliti.com | ~12 nm. neliti.com |
| Gold Nanoparticles (Turkevich method) | Characterized by UV-Vis, XRD, and SEM. uobaghdad.edu.iq | 20-35 nm. uobaghdad.edu.iq |
Thermogravimetric Analysis (TGA-DTG) for Thermal Stability Characterization
Thermogravimetric Analysis (TGA) and its derivative (DTG) are essential techniques for evaluating the thermal stability of materials, including nanoparticles functionalized with compounds like this compound. TGA measures the change in mass of a sample as a function of temperature, providing insights into decomposition patterns and thermal stability. tainstruments.com
In the context of drug delivery systems, TGA is used to assess how the encapsulation or coating of a drug affects its thermal properties. For example, a study on 6-mercaptopurine-coated magnetite nanoparticles demonstrated that the coating process significantly enhanced the thermal stability of the nanocomposite compared to the free drug. nih.govresearchgate.net The TGA curve for pure 6-mercaptopurine showed a sharp mass reduction step around 328°C, corresponding to its decomposition. nih.gov In contrast, the coated nanocomposite exhibited a different thermal decomposition profile, with mass loss stages occurring at higher temperatures, indicating improved stability. nih.gov This enhanced thermal stability is a crucial characteristic for the development of robust drug delivery systems. nih.govresearchgate.net
TGA/DTG Data for 6-Mercaptopurine and its Nanocomposite:
| Sample | Key Decomposition Temperature(s) | Observation |
| Pure 6-Mercaptopurine | ~158°C (water loss), ~328°C (decomposition). nih.gov | Shows distinct stages of weight loss. nih.gov |
| Chitosan-coated Magnetite Nanoparticles with 6-Mercaptopurine | Mass loss stages between 546°C and 650°C. nih.gov | Markedly higher decomposition temperature range, indicating enhanced thermal stability. nih.govresearchgate.net |
Computational and In Silico Approaches
Computational and in silico methods, particularly molecular docking simulations, have become vital tools in modern drug discovery and molecular biology. These approaches complement experimental techniques by providing detailed, atom-level insights into the interactions between small molecules like this compound and their biological targets.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to a macromolecular target, such as a protein or a nucleic acid. schrodinger.com It allows researchers to visualize and analyze the non-covalent interactions that stabilize the ligand-target complex, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. nih.gov
Molecular docking studies have been employed to investigate the binding of mercaptoguanine derivatives to their targets. For instance, simulations were used to understand the binding mechanism of mercaptoguanine derivatives as inhibitors of 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphokinase (HPPK), a key enzyme in the folate biosynthesis pathway of Staphylococcus aureus. nih.gov These simulations, often combined with molecular dynamics, help to identify key amino acid residues involved in the binding and to understand the conformational dynamics of the protein upon inhibitor binding. nih.gov The binding free energy can also be estimated, providing a quantitative measure of the binding affinity. nih.gov
In another study, molecular docking was used to investigate the binding of 6-mercaptopurine to human serum albumin (HSA). nih.gov The simulations helped to identify the binding site of the drug within a specific subdomain of the protein and to understand the nature of the interactions, which were found to be dependent on the ionization state of the 6-mercaptopurine molecule. nih.gov Such studies are crucial for understanding the pharmacokinetics of a drug and for designing new derivatives with improved binding properties. nih.govresearchgate.netptfarm.plcardiff.ac.uk
Examples of Molecular Docking Studies:
| Ligand | Target | Key Findings from Simulation |
| Mercaptoguanine derivatives | S. aureus HPPK | Identified key residues for binding and showed that van der Waals and electrostatic interactions are vital for the binding mechanism. nih.gov |
| 6-Mercaptopurine | Human Serum Albumin (HSA) | Located the binding cavity in subdomain IIA and showed that binding energy depends on the ligand's ionization state. nih.gov |
| 6-Mercaptopurine | α1-acid glycoprotein (B1211001) (AGP) | Predicted that 6-MP could share a binding site with progesterone (B1679170) and that hydrophobic interactions are essential. ptfarm.pl |
| Guanine derivatives | Folate Biosynthesis Enzyme HPPK | Revealed that substitution at the N9 position dramatically reduces affinity due to the loss of a critical hydrogen bond. plos.orgplos.org |
Molecular Dynamics (MD) Simulations for Conformational Dynamics and Binding Mechanisms
Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. mdpi.comfrontiersin.org This technique has become an indispensable tool in drug discovery for exploring the conformational dynamics of a ligand, like this compound, and the mechanistic details of its binding to a protein target. mdpi.com By simulating the interactions within a biomolecular system, MD can reveal how a ligand-protein complex behaves in a dynamic physiological environment, providing insights that are not accessible through static experimental structures. mdpi.comrsc.org
The core of an MD simulation is the numerical solving of Newton's equations of motion for a system of interacting particles, guided by a molecular mechanics force field. mdpi.com These simulations can capture a range of dynamic events, from subtle side-chain rearrangements to large-scale conformational changes in the protein upon ligand binding. mdpi.com For a compound like this compound, MD simulations can elucidate how it settles into a binding pocket, the stability of its interactions with key amino acid residues, and the conformational changes it induces in the target protein.
A practical application of this methodology was demonstrated in a study on mercaptoguanine derivatives as inhibitors of 6-Hydroxymethyl-7,8-dihydropterin pyrophosphokinase (HPPK), a key enzyme in the folate biosynthesis pathway of Staphylococcus aureus (SaHPPK). nih.gov Researchers used MD simulations to understand the binding mechanism of these inhibitors. The simulations revealed that inhibitors with high binding affinity stabilized the conformational dynamics of the SaHPPK enzyme. nih.gov Analysis of the simulation trajectories, including domain cross-correlation and principal component analysis, showed how the binding of the mercaptoguanine derivatives influenced the protein's internal motions. nih.gov Such studies are vital for understanding not just if a molecule binds, but how it binds and affects the target's function, guiding the rational design of more potent and specific inhibitors. nih.govalljournals.cn
Binding Free Energy Calculations and Decomposition Analysis
To quantify the strength of the interaction between a ligand and its target protein, computational methods for calculating the binding free energy have been developed. These calculations are often performed on the snapshots generated from MD simulations. tandfonline.com The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) methods are among the most widely used approaches for estimating the binding free energy of a ligand to a protein. nih.govnih.gov
These methods calculate the free energy of the protein-ligand complex, the free protein, and the free ligand in solution. The binding free energy is then determined by the difference between the energy of the complex and the sum of the energies of the individual components. The energy terms typically include the molecular mechanics energy in the gas phase, the polar solvation energy (calculated using either the Generalized Born or Poisson-Boltzmann model), and the nonpolar solvation energy. nih.gov
| Energy Component | Description |
| ΔEMM | The gas-phase interaction energy between the ligand and protein, including van der Waals and electrostatic interactions. nih.gov |
| ΔGsolv | The change in solvation free energy upon binding. It is composed of polar and nonpolar contributions. nih.gov |
| -TΔS | The change in conformational entropy upon ligand binding. This term is computationally expensive and often omitted when comparing relative binding affinities. nih.gov |
In the study of mercaptoguanine derivatives targeting SaHPPK, MM/GBSA calculations were performed to predict binding free energies. The results showed a strong correlation with experimental values (R² = 0.78), indicating the reliability of the computational approach. nih.gov The calculations revealed that van der Waals and electrostatic interactions were the primary driving forces for the binding of these inhibitors. nih.gov
Target Identification Strategies
Identifying the specific cellular proteins that a small molecule interacts with is a critical step in drug discovery and in understanding its mechanism of action. pelagobio.com For compounds like this compound, several advanced proteomic strategies can be employed to uncover its direct binding partners and downstream effectors in a complex biological system.
Chemical Proteomics Approaches (e.g., Photoaffinity Probes, Affinity-Based Protein Profiling)
Chemical proteomics utilizes specially designed chemical probes to isolate and identify protein targets from complex biological mixtures, such as cell lysates or even living cells. chomixbio.comnih.gov Two prominent methods in this field are photoaffinity labeling (PAL) and affinity-based protein profiling (AfBPP). enamine.netresearchgate.net
Photoaffinity Probes are created by chemically modifying the small molecule of interest (like this compound) to include two key functionalities: a photoreactive group (e.g., a diazirine, benzophenone, or aryl azide) and a reporter tag (e.g., biotin (B1667282) or an alkyne for click chemistry). enamine.netresearchgate.net When the probe is incubated with a proteome and exposed to UV light, the photoreactive group becomes activated and forms a stable, covalent bond with any nearby proteins, primarily its specific binding partners. enamine.netresearchgate.net The reporter tag is then used to enrich these covalently labeled proteins for subsequent identification by mass spectrometry. researchgate.netnih.gov
A specific example related to this compound is the synthesis of a fluorescent derivative, S-(N-dansylaminoethyl)-6-mercaptoguanosine, to act as a probe. nih.gov This probe was found to be a potent inhibitor of the uridine transport system in human erythrocytes. Through direct binding measurements using the probe's fluorescent properties, researchers identified a high-affinity binding site on erythrocyte membranes, demonstrating how a modified version of the parent compound can be used to successfully identify and characterize its interaction with a protein target. nih.gov
Affinity-Based Protein Profiling (AfBPP) is a broader term that encompasses these probe-based methods. researchgate.net It relies on the affinity of the probe for its target to facilitate enrichment and identification. nih.gov This approach is powerful because it directly captures binding events within a near-physiological context, providing strong evidence for a drug-target interaction. researchgate.netnih.gov
Cellular Thermal Shift Assay (CETSA)-Proteomics
The Cellular Thermal Shift Assay (CETSA) is a powerful, label-free method for monitoring drug-target engagement in intact cells and tissues. mdpi.com The technique is based on the principle of ligand-induced thermal stabilization: the binding of a small molecule to its target protein typically increases the protein's resistance to heat-induced denaturation. mdpi.comelifesciences.org
In a typical CETSA experiment, cells are treated with the compound of interest (e.g., this compound) or a vehicle control and then heated to a range of temperatures. frontiersin.org After heating, the cells are lysed, and the aggregated, denatured proteins are separated from the soluble proteins by centrifugation. The amount of the target protein remaining in the soluble fraction at each temperature is then quantified. A shift in the melting curve to a higher temperature in the drug-treated sample compared to the control indicates that the drug has bound to and stabilized the protein. elifesciences.org
When coupled with quantitative mass spectrometry, this method, often called Thermal Proteome Profiling (TPP) or CETSA-MS, allows for the simultaneous assessment of thermal stability changes across thousands of proteins. elifesciences.orgfrontiersin.org This proteome-wide approach enables the unbiased identification of a drug's direct targets and can also reveal downstream effects on other proteins, such as changes in the stability of protein complexes. pelagobio.comfrontiersin.org Unlike chemical proteomics, CETSA does not require chemical modification of the compound, which avoids the risk that a probe might not perfectly replicate the binding of the parent molecule. pelagobio.commdpi.com This makes it a highly valuable tool for target deconvolution and validation in a physiologically relevant setting. mdpi.com
Future Research Directions and Unexplored Avenues
Development of Novel Analogs with Enhanced Selectivity for Specific Molecular Targets
A primary goal for future research is the rational design and synthesis of novel 6-Mercaptoguanosine (B13397226) analogs. While this compound and its parent compounds have therapeutic value, they often lack specificity, leading to off-target effects. researchgate.net Considerable effort has been made to create new analogs of mercaptopurine and thioguanine to enhance their effectiveness against cancer cells. researchgate.net The development of derivatives with enhanced selectivity for specific molecular targets could revolutionize their therapeutic potential.
Future work will likely involve:
Structure-Based Drug Design: Utilizing high-resolution crystal structures of target enzymes to design analogs that fit more precisely into the active site. For instance, building on the discovery of 8-mercaptoguanine (8MG) as an inhibitor of Staphylococcus aureus 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphokinase (SaHPPK), researchers have already begun to create S8-functionalized derivatives with improved affinity. acs.orgnih.gov
Combinatorial Chemistry: Generating large libraries of this compound derivatives with diverse chemical modifications. These libraries can then be screened for enhanced activity against specific targets, such as viral proteases or kinases.
Computational Modeling: Employing in-silico screening and molecular docking studies to predict the binding affinities and selectivity of virtual compounds before their synthesis, thereby streamlining the discovery process. plos.org
The effectiveness of these new analogs against various tumor cell lines suggests they could be more selective for cancer cells over normal cells or be useful for patients who have developed resistance to existing thiopurine drugs. researchgate.net
Table 1: Potential Areas for Analog Development and Their Rationale
| Target Class | Rationale for Analog Development | Potential Research Direction |
| Kinases | Overcome resistance and improve specificity compared to broader-acting antimetabolites. | Design analogs that selectively inhibit kinases crucial for cancer cell proliferation. |
| Viral Enzymes | Develop more potent and selective antiviral agents with fewer off-target effects. | Synthesize derivatives targeting viral proteases or polymerases with high precision. |
| Folate Pathway Enzymes | Create novel antimicrobials by targeting essential bacterial metabolic pathways. | Develop S8-functionalized 8-mercaptoguanine derivatives as inhibitors of HPPK and DHPS. acs.orgnih.gov |
Exploration of Additional Molecular Targets and Signaling Pathways Beyond Known Interactions
The known mechanisms of this compound, primarily as an antimetabolite, may only represent a fraction of its biological activity. Future research should aim to identify novel molecular targets and signaling pathways.
Key research areas include:
Proteomic and Genetic Screens: Employing high-throughput screening techniques to identify previously unknown protein binding partners or genes that modulate cellular sensitivity to this compound.
Signaling Pathway Analysis: Investigating the impact of this compound on various cellular signaling cascades beyond DNA synthesis and repair. There is evidence that thioguanine can affect pathways related to autophagy, deubiquitination, and even antiviral responses against coronaviruses like SARS and MERS by inhibiting papain-like proteases (PLpros). chemsrc.com
Metabolomic Profiling: Analyzing global changes in cellular metabolites following treatment with this compound to uncover novel metabolic pathways it may influence.
Uncovering new targets could open up entirely new therapeutic applications for this compound and its future analogs.
Mechanistic Investigations into Phototoxicity of Thiopurines and Mitigation Strategies in Research Contexts
A significant area of concern with thiopurines is their phototoxicity upon exposure to UVA radiation, which is thought to increase the risk of skin cancers in patients undergoing long-term treatment. nih.gov 6-Thioguanine (B1684491), a closely related compound, and its metabolite 6-thioguanosine (B559654) are known to play a major role in this photoreactivity. nih.govcolumbia.edudntb.gov.ua
Future research in this area should focus on:
Elucidating Photochemical Mechanisms: Detailed studies are needed to understand the precise photochemical reactions that lead to cellular damage. Thiopurines are efficient photosensitizers that produce singlet oxygen (¹O₂) when exposed to UVA light, which can then cause oxidative DNA damage. columbia.edunih.gov
Identifying Protective Strategies: Research into compounds or strategies that can quench the reactive oxygen species generated by photoactivated this compound could be beneficial in a research setting to protect cell cultures.
Analog Design for Reduced Phototoxicity: A key goal is to design novel analogs that retain therapeutic efficacy but have reduced absorption in the UVA range or are less efficient at producing reactive oxygen species. Studies have shown that modifications like N9-glycosylation can alter the phototoxic potential by affecting the rate of intersystem crossing and decreasing the yield of singlet oxygen. columbia.edu
Table 2: Key Findings in Thiopurine Phototoxicity Research
| Finding | Implication for Future Research | Reference |
| Thiopurines are efficient singlet oxygen sensitizers under UVA radiation. | Research can focus on developing quenchers for singlet oxygen to mitigate phototoxicity. | columbia.edunih.gov |
| N9-glycosylation can decrease the singlet oxygen yield of 6-thioguanine. | This provides a chemical strategy for designing analogs with lower phototoxicity. | columbia.edudntb.gov.ua |
| Phototoxicity involves both Type I (electron transfer) and Type II (energy transfer) mechanisms. | A comprehensive understanding of both pathways is needed to develop effective mitigation strategies. | columbia.eduresearchgate.net |
Advanced Research into Mechanisms of Resistance in Cell and Preclinical Models
As with many antimetabolites, resistance to this compound is a significant challenge. researchgate.net Future research must delve deeper into the molecular mechanisms that allow cells to evade its cytotoxic effects.
Potential avenues for investigation include:
Efflux Pump Involvement: Investigating the role of multidrug resistance proteins, such as P-glycoprotein (Pgp), in actively transporting this compound and its metabolites out of resistant cells. researchgate.net Overexpression of the CepA gene in C. glutamicum, for example, has been shown to improve resistance to 6-mercaptopurine (B1684380) and 6-mercaptoguanine. nih.gov
Metabolic Alterations: Studying how cancer cells adapt their metabolic pathways to bypass the inhibitory effects of this compound. This includes looking at the activity of enzymes like hypoxanthine-guanine phosphoribosyltransferase (HGPRT), which is necessary to activate the drug, and alkaline phosphatase, which can inactivate it. chemicalbook.comnih.gov
Genetic and Epigenetic Changes: Identifying specific gene mutations or epigenetic modifications that confer resistance. For example, mutations in the folP gene, which codes for dihydropteroate (B1496061) synthase (DHPS), are a known mechanism of resistance to sulfonamides, another class of antimetabolites.
Understanding these resistance mechanisms is the first step toward developing strategies to overcome them, such as co-administering inhibitors of efflux pumps or using combination therapies that target the adapted pathways.
Exploration of Novel Drug Delivery Systems beyond Current Nanoparticle Formulations
While nanoparticle-based delivery systems for related compounds like 6-mercaptopurine have been explored to improve drug loading and release, there is significant room for innovation. nih.govresearchgate.netnih.gov
Future research in drug delivery for this compound could explore:
Stimuli-Responsive Systems: Designing "smart" delivery systems that release the drug only in response to specific triggers in the target microenvironment, such as changes in pH, temperature, or the presence of certain enzymes. ijsred.com
Targeted Delivery Vehicles: Developing delivery systems functionalized with ligands (e.g., antibodies, aptamers) that specifically bind to receptors overexpressed on cancer cells or virus-infected cells, thereby increasing local drug concentration and reducing systemic exposure.
Biodegradable Polymers: Creating novel biodegradable polymer matrices for controlled, sustained release of this compound, which could improve patient compliance by reducing the frequency of administration. ijsred.com
Mucosal Drug Delivery: Investigating mucosal delivery systems (e.g., buccal, nasal) to enhance bioavailability by bypassing first-pass metabolism. ijsred.com
These advanced delivery systems could significantly enhance the therapeutic index of this compound, making it more effective and safer. nptel.ac.in
Integration of Multi-Omics Data for Comprehensive Understanding of Cellular Responses to this compound
A systems-level understanding of how cells respond to this compound is crucial for optimizing its use and developing new therapeutic strategies. The integration of multiple "omics" datasets offers a powerful approach to achieve this. researchgate.netfrontiersin.orgfrontlinegenomics.comnih.gov
Future research should focus on:
Genomics: Identifying genetic variations that influence a patient's response to this compound, paving the way for personalized medicine.
Transcriptomics: Analyzing changes in gene expression (both mRNA and non-coding RNAs) to understand the cellular pathways that are activated or repressed by the drug. thermofisher.com
Proteomics: Quantifying changes in protein levels and post-translational modifications to identify the key protein players in the drug's mechanism of action and resistance. thermofisher.com
Metabolomics: Studying the global metabolic profile of cells to see how this compound alters cellular metabolism and to identify biomarkers of drug response. frontlinegenomics.com
By integrating these multi-omics datasets, researchers can construct comprehensive models of the drug's cellular effects, identify novel biomarkers for predicting patient response, and uncover new therapeutic targets. researchgate.netnih.gov
Q & A
Q. What experimental methodologies are recommended for synthesizing 6-mercaptoguanosine derivatives, and how can reaction yields be optimized?
this compound derivatives, such as 6-thioguanosine-5′-triphosphate (6-thio-GTP), are synthesized enzymatically using crude RelA-ribosomes. The process involves two steps: phosphorylation of this compound and subsequent pyrophosphate transfer (Reaction 1). To optimize yields, researchers should:
Q. How can researchers validate the identity and purity of newly synthesized this compound compounds?
Per IUPAC guidelines and journal standards (e.g., Beilstein Journal of Organic Chemistry):
- Provide full spectroscopic characterization : NMR (¹H, ¹³C), mass spectrometry (HRMS), and HPLC purity data.
- Compare UV-Vis absorption profiles (ε = 24,800 M⁻¹cm⁻¹ at 342 nm) to literature values .
- For known metabolites like Azathioprine derivatives, cross-reference retention times with established chromatographic methods .
Q. What are the primary biochemical applications of this compound in RNA research?
this compound is used to study RNA duplex formation due to its thiol group, which facilitates disulfide crosslinking. Key applications include:
- Probing RNA secondary structures via gel electrophoresis under non-reducing conditions.
- Investigating ribozyme folding kinetics by introducing site-specific thiol modifications .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported immunosuppressive mechanisms of this compound?
Discrepancies in its immunosuppressive effects (e.g., dose-dependent activation vs. inhibition) require:
- Dose-response meta-analysis : Systematically compare IC₅₀ values across studies using tools like PRISMA guidelines .
- Cell-type-specific assays : Test in primary T-cells vs. immortalized lines to identify confounding variables (e.g., metabolic enzyme expression) .
- Statistical rigor : Report p-values with Bonferroni correction for multiple comparisons to avoid false positives .
Q. How can researchers design experiments to investigate this compound’s dual role as an enzyme inhibitor (adenosine deaminase) and RNA structural modulator?
Adopt a modular experimental framework :
- Enzyme inhibition assays : Use purified adenosine deaminase with this compound as a competitive inhibitor. Measure Ki via Lineweaver-Burk plots .
- Parallel RNA studies : Employ surface plasmon resonance (SPR) to quantify RNA-binding affinity post-thiol modification.
- Control for cross-reactivity : Include thioguanine-free RNA controls to isolate enzyme-specific effects .
Q. What computational and experimental approaches validate the allosteric binding of this compound derivatives to RNA polymerase?
- Molecular docking : Simulate binding to the β′-subunit N-terminus using crystal structures (PDB: 1I6V).
- Functional assays : Compare transcriptional activity in E. coli RNA polymerase treated with 6-thio-ppGpp vs. native ppGpp.
- Crosslinking studies : Use photoactivatable this compound analogs to map interaction sites .
Methodological Considerations
Q. How should researchers address variability in this compound’s gelation properties across experimental conditions?
Q. What statistical frameworks are appropriate for dose-response studies involving this compound?
- Non-linear regression : Fit data to a four-parameter logistic model (e.g., Hill equation) using software like GraphPad Prism.
- Report confidence intervals : Use bootstrapping for small sample sizes (n < 6) to estimate EC₅₀ variability .
Data Integration & Reproducibility
Q. How can systematic reviews reconcile conflicting data on this compound’s metabolic stability?
Q. What best practices ensure reproducibility in this compound research?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
